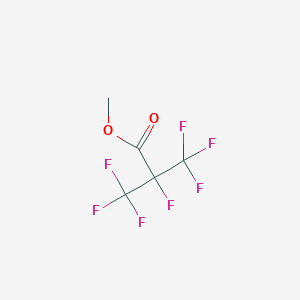
2-Phenylpentane
Übersicht
Beschreibung
2-Phenylpentane is an organic compound with the molecular formula C11H16. It is a member of the alkylbenzene family, characterized by a phenyl group attached to a pentane chain. This compound is also known as 1-phenylpentane or pentylbenzene. It is a colorless liquid with a mild aromatic odor and is used in various chemical applications.
Wissenschaftliche Forschungsanwendungen
2-Phenylpentane has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: It is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research on this compound derivatives has shown potential in developing new pharmaceuticals with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Phenylpentane is a chemical compound with the molecular formula C11H16 . It’s important to note that understanding the target of a compound is crucial for predicting its potential biological effects.
Biochemical Pathways
PECs are the principal constituents contributing to the distinctive fragrance of agarwood . The biosynthesis of PECs involves a key enzyme, 2-(2-phenylethyl)chromone precursor synthase (PECPS), which generates the common precursor of PECs . .
Pharmacokinetics
Understanding these properties is essential for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of a compound .
Biochemische Analyse
Biochemical Properties
It is known that 2-Phenylpentane can be utilized by certain strains of Pseudomonas
Molecular Mechanism
It is known that this compound can be metabolized by certain strains of Pseudomonas
Metabolic Pathways
It is known that this compound can be metabolized by certain strains of Pseudomonas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylpentane can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form this compound.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with pentyl bromide. The Grignard reagent reacts with the alkyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Phenylpentane undergoes various chemical reactions, including:
Oxidation: When subjected to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form benzoic acid and other by-products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of pentylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to the phenyl ring, forming nitrophenylpentane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Pentylbenzene.
Substitution: Nitrophenylpentane.
Vergleich Mit ähnlichen Verbindungen
2-Phenylpentane can be compared with other similar compounds such as:
1-Phenylhexane: Similar to this compound but with a longer hexane chain. It has different physical properties and reactivity due to the increased chain length.
1-Phenylbutane: Similar to this compound but with a shorter butane chain. It has different boiling and melting points and reactivity.
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring. It has different chemical properties and applications.
Uniqueness: this compound is unique due to its specific chain length and the position of the phenyl group, which imparts distinct physical and chemical properties compared to other alkylbenzenes. Its specific structure makes it suitable for particular applications in research and industry.
Eigenschaften
IUPAC Name |
pentan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHAIAJHDPJXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870993 | |
| Record name | 2-Phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-52-0, 29316-05-0 | |
| Record name | 2-Phenylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, sec-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029316050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-pentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-phenylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-phenylpentane synthesized, and what is the significance of its optical activity?
A1: this compound can be synthesized by converting (plus)-alpha-phenethyl alcohol to (plus)-alpha-phenethyl chloride and subsequently converting the chloride to this compound []. This synthesis pathway is notable because it provides insights into the optical activity of the compound. While the exact rotation of optically active alpha-phenethyl chloride has upper and lower limits of 133° and 109° respectively, the synthesis method impacted the resulting rotation. The synthesis from the alcohol yielded an optical rotation 86% of that obtained using the Gerrard method []. This highlights the impact of synthetic pathways on the final properties of chiral molecules like this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


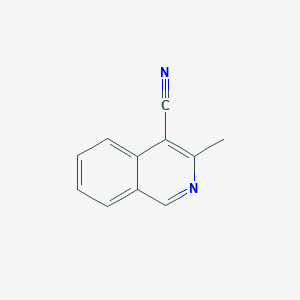

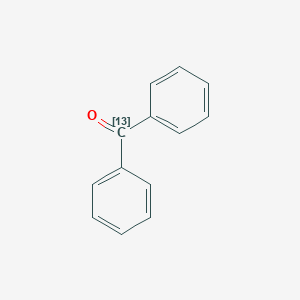
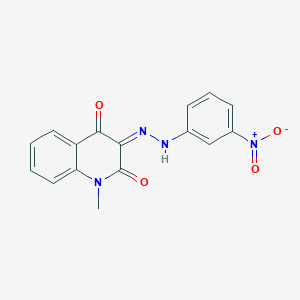


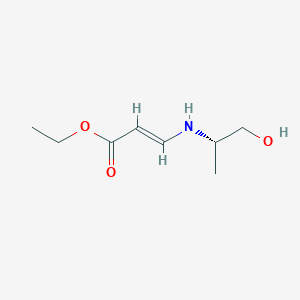
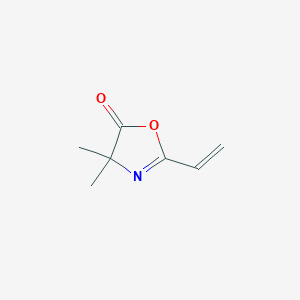
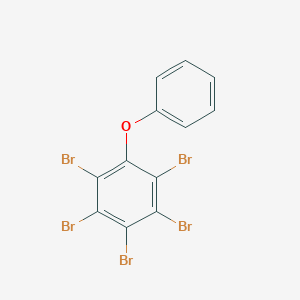
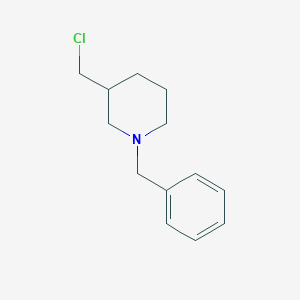
![sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate](/img/structure/B179442.png)
